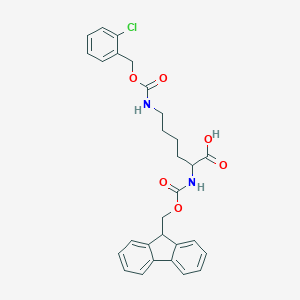

Fmoc-Lys(2-Cl-Z)-OH

概要

説明

“Fmoc-Lys(2-Cl-Z)-OH” is a chemical compound that is often used in the field of chemistry12. It is also known by several other names such as “fmoc-lys(cl-z)-alko resin”, “fmoc-lys(2-cl-z)-alko resin”, and "fmoc-lys(2-cl-z)-wang resin"12.

Synthesis Analysis

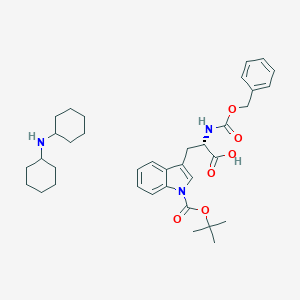

The synthesis of “Fmoc-Lys(2-Cl-Z)-OH” involves complex chemical reactions. One of the methods used for its synthesis is Native Chemical Ligation (NCL), which has been applied extensively to soluble proteins3. The synthesis was successful when the ligation point was approximately in the middle of the loop joining the two transmembrane regions3.Molecular Structure Analysis

The molecular structure of “Fmoc-Lys(2-Cl-Z)-OH” is complex and involves several components. The compound is also known as “n-alpha-(9-fluorenylmethoxycarbonyl)-n epsilon-2-chlorobenzyloxycarbonyl-l-lysine p-alkoxybenzylalcohol resin” and "n-alpha-fmoc-n-epsilon-2-chlorobenzyloxycarbonyl-l-lysine-wang resin"2.Chemical Reactions Analysis

The chemical reactions involving “Fmoc-Lys(2-Cl-Z)-OH” are intricate. In one study, ligations of a chemically synthesized 22-residue thioester with a synthetic 29-residue N -Cys peptide and a biosynthetic 73-residue N -Cys peptide were successfully achieved in both trifluoroethanol/guanidinium hydrochloride (TFE/GnHCl) and sodium dodecyl sulfate (SDS) media when mercaptoethanesulfonic acid (MESNA) was used as a catalyst3.Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-Lys(2-Cl-Z)-OH” include its melting point, boiling point, density, molecular formula, and molecular weight1. However, the specific values for these properties are not provided in the search results.科学的研究の応用

Supramolecular Hydrogels : Fmoc-Lys(Fmoc)-OH is used in the creation of supramolecular hydrogels, primarily for biomedical applications. These gels are biocompatible, biodegradable, and exhibit antimicrobial activity when combined with silver mixtures (Croitoriu et al., 2021).

Peptide Ligation : Azido-protected Fmoc–Lys–OH can be synthesized and used in peptide ligation via the thioester method. This process is efficient and minimizes side reactions (Katayama et al., 2008).

Peptide Synthesis Improvement : Fmoc-L-Lys(Boc)-OH is utilized in improving the synthetic methods of polypeptides, offering advantages in terms of cost, yield, and purification processes (Zhao Yi-nan & Melanie Key, 2013).

Solid-Phase Peptide Synthesis : It plays a role in the solid-phase synthesis of peptides, particularly with the use of Fmoc as the N-α-protecting group. This process aids in understanding peptide chain protection and deprotection, and its influence on peptide secondary structure (Larsen et al., 1993).

Radiolabeling of Peptides : Fmoc-lys(HYNIC-Boc)-OH is synthesized for the solid-phase synthesis of 99mTc-labeled peptides, which are important in medical diagnostics and therapeutics (Surfraz et al., 2007).

Ultrasound-Induced Gelation : The compound is effective in gelating alcohols and aromatic solvents under sonication, revealing the potential for creating different organogels and hydrogels for various applications (Geng et al., 2017).

Phosphopeptide Synthesis : It is used in synthesizing branched phosphopeptides, serving as ligands with high specificity and affinity for certain protein domains (Xu et al., 2004).

Semisynthetic Insulin Analogs : Fmoc-Lys(Pac)-OH is used in the preparation of novel insulin analogs, indicating its role in diabetes treatment and management (Žáková et al., 2007).

Safety And Hazards

The safety and hazards associated with “Fmoc-Lys(2-Cl-Z)-OH” are not explicitly mentioned in the search results. It’s always important to handle chemical compounds with care and follow safety guidelines.

将来の方向性

The future directions of “Fmoc-Lys(2-Cl-Z)-OH” are not explicitly mentioned in the search results. However, given its use in chemical reactions and synthesis, it may continue to be a valuable compound in the field of chemistry.

Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to relevant scientific literature and safety data sheets.

特性

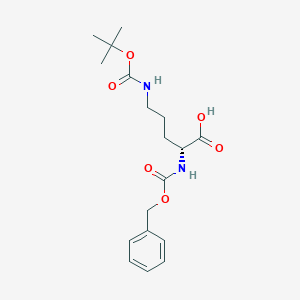

IUPAC Name |

(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29ClN2O6/c30-25-14-6-1-9-19(25)17-37-28(35)31-16-8-7-15-26(27(33)34)32-29(36)38-18-24-22-12-4-2-10-20(22)21-11-3-5-13-23(21)24/h1-6,9-14,24,26H,7-8,15-18H2,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEYAXRHPZGZOL-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(2-Cl-Z)-OH | |

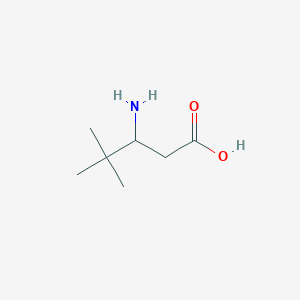

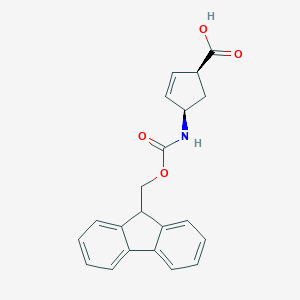

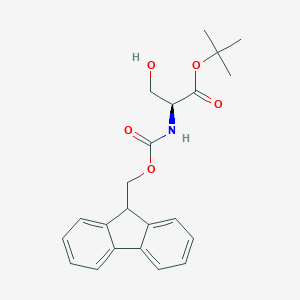

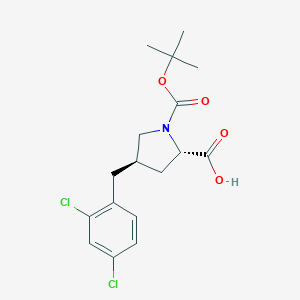

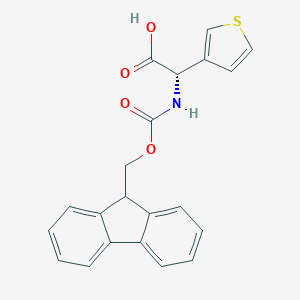

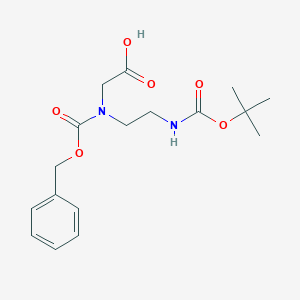

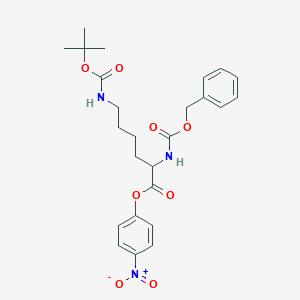

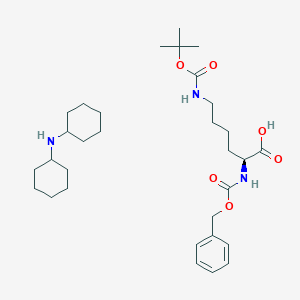

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

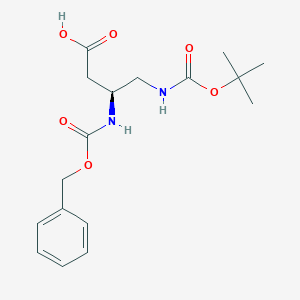

![(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B556971.png)

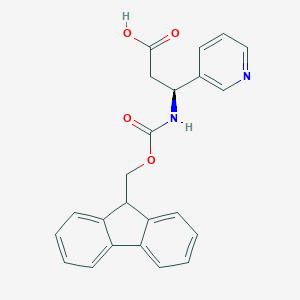

![(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B556976.png)